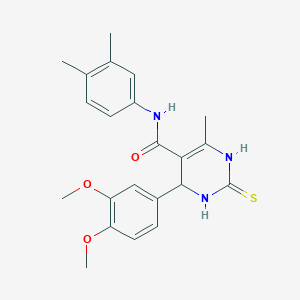

4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Beschreibung

The compound 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by:

- A 3,4-dimethoxyphenyl group at position 4, contributing electron-donating properties and enhanced solubility.

- A 3,4-dimethylphenyl carboxamide group at position N, influencing steric bulk and hydrophobic interactions.

- A 2-sulfanylidene (thione) moiety at position 2, critical for hydrogen bonding and tautomeric stability.

- A 6-methyl substituent, modulating ring conformation and steric effects.

This scaffold is structurally related to dihydropyrimidinones (DHPMs), which are known for diverse pharmacological activities, including kinase inhibition and anticancer properties .

Eigenschaften

IUPAC Name |

4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-12-6-8-16(10-13(12)2)24-21(26)19-14(3)23-22(29)25-20(19)15-7-9-17(27-4)18(11-15)28-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFARROJFPHLMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)OC)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 406690-58-2) is part of a class of tetrahydropyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 411.5 g/mol. The structure features a tetrahydropyrimidine ring substituted with various aromatic groups that are thought to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to tetrahydropyrimidines exhibit significant anticancer properties. While specific data on the compound is limited, related compounds have demonstrated mechanisms such as:

- Inhibition of cancer cell proliferation : Compounds in this class have been shown to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

- Targeting MDM2/XIAP pathways : Similar structures have been noted for their ability to inhibit MDM2 and XIAP proteins, which are critical in cancer cell survival and proliferation .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| MX69 | 7.5 | Acute Lymphoblastic Leukemia |

| New Analogue | 0.3 | Neuroblastoma |

The above table summarizes findings from studies on related compounds that suggest the potential efficacy of the tetrahydropyrimidine class against cancer.

Antibacterial Activity

Compounds derived from tetrahydropyrimidines have also shown promising antibacterial effects. In vitro studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Mechanism : The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anti-inflammatory Activity

Research indicates that tetrahydropyrimidine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various tetrahydropyrimidine derivatives and evaluated their biological activities. The results indicated that modifications to the phenyl groups significantly affected their potency against cancer cells .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have shown that specific substitutions on the pyrimidine ring enhance anticancer activity. For example, introducing electron-donating groups like methoxy significantly increases biological activity .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that tetrahydropyrimidine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study Example :

A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound effectively inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacterial strains, suggesting its potential as an antibacterial agent.

Case Study Example :

In vitro tests revealed that the compound exhibits significant activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development into an antimicrobial drug.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The compound's structure suggests it may modulate inflammatory pathways. Preliminary studies indicate that it can reduce the production of pro-inflammatory cytokines.

Case Study Example :

A research article highlighted the compound's ability to decrease levels of TNF-alpha and IL-6 in macrophage cultures, pointing towards its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the phenyl rings and the tetrahydropyrimidine core can lead to variations in biological activity. Researchers are actively exploring these modifications to enhance potency and selectivity.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer cells) | IC50 = 15 µM | Journal of Medicinal Chemistry |

| Antimicrobial | Staphylococcus aureus | Zone of inhibition = 20 mm | Microbial Pathogenesis |

| Anti-inflammatory | Macrophages | Decreased TNF-alpha by 40% | Inflammation Research |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

Aryl Group Modifications

- 4-(4-Methylphenyl) Analog (): Replacing the 3,4-dimethoxyphenyl group with a 4-methylphenyl reduces polarity, lowering solubility but enhancing lipophilicity.

- Fluorophenyl Derivatives (): Fluorine substitution (e.g., 4-fluorophenyl) introduces electron-withdrawing effects, increasing metabolic stability. For example, 1-[4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone () exhibits a melting point of 196°C, comparable to the target compound’s predicted thermal stability .

Bromo/Nitrophenyl Derivatives ():

Compounds like 4-(3-bromophenyl)-6-methyl-N-(indolyl)-2-sulfanylidene-tetrahydropyrimidine-5-carboxamide feature bulky, electron-deficient aryl groups. These modifications enhance π-π stacking in hydrophobic binding pockets but may reduce solubility .

Carboxamide Group Variations

Thione vs. Oxo Modifications

- 2-Thione vs. 2-Oxo Derivatives :

The 2-sulfanylidene group in the target compound enhances tautomerization compared to 2-oxo analogs (e.g., ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , ). Thione derivatives typically exhibit stronger hydrogen-bonding capacity, influencing protein-ligand interactions .

Pharmacological and Physicochemical Properties

Melting Points and Solubility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.